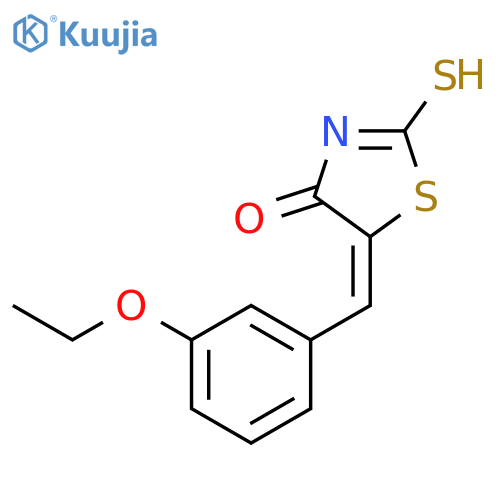

Cas no 127378-24-9 ((5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

127378-24-9 structure

商品名:(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS番号:127378-24-9

MF:C12H11NO2S2

メガワット:265.35124

MDL:MFCD04968949

CID:869255

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 化学的及び物理的性質

名前と識別子

-

- (E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one

- (5E)-5-(3-ETHOXYBENZYLIDENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE

- (5E)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Albb-009159

- AKOS B018233

- ART-CHEM-BB B018233

- CHEMBRDG-BB 3018233

- (5E)-5-(3-ethoxybenzylidene)-2-thioxo-thiazolidin-4-one

- (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone

- (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-thiazolidin-4-one

- (5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)

- (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

-

- MDL: MFCD04968949

- インチ: InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+

- InChIKey: ILTPDFXVEVRXRT-JXMROGBWSA-N

- ほほえんだ: CCOC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1

計算された属性

- せいみつぶんしりょう: 265.02300

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.329

- ふってん: 413.221°C at 760 mmHg

- フラッシュポイント: 203.709°C

- 屈折率: 1.652

- PSA: 102.76000

- LogP: 2.42100

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one セキュリティ情報

- 危険レベル:IRRITANT

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214935-5g |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |

127378-24-9 | 95% | 5g |

€552.30 | 2025-02-18 | |

| TRC | E937773-500mg |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

127378-24-9 | 500mg |

$ 115.00 | 2022-06-05 | ||

| 1PlusChem | 1P000XHA-5g |

4-Thiazolidinone, 5-[(3-ethoxyphenyl)methylene]-2-thioxo- |

127378-24-9 | 95% | 5g |

$318.00 | 2025-02-18 | |

| Ambeed | A629954-1g |

(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |

127378-24-9 | 95+% | 1g |

$108.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1243510-5g |

4-Thiazolidinone, 5-[(3-ethoxyphenyl)methylene]-2-thioxo- |

127378-24-9 | 95% | 5g |

$475 | 2025-02-21 | |

| Chemenu | CM372495-1g |

(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |

127378-24-9 | 95%+ | 1g |

$119 | 2024-08-02 | |

| abcr | AB214935-5 g |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |

127378-24-9 | 5 g |

€552.30 | 2023-07-20 | ||

| Chemenu | CM372495-5g |

(E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one |

127378-24-9 | 95%+ | 5g |

$370 | 2024-08-02 | |

| A2B Chem LLC | AA42590-1g |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one |

127378-24-9 | 95% | 1g |

$87.00 | 2024-04-20 | |

| A2B Chem LLC | AA42590-5g |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one |

127378-24-9 | 95% | 5g |

$318.00 | 2024-04-20 |

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

127378-24-9 ((5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one) 関連製品

- 127378-77-2((5E)-5-(3-Isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

- 81154-16-7((5E)-2-Mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one)

- 164520-75-6((5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:127378-24-9)(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

清らかである:99%

はかる:5g

価格 ($):302.0